molecular formula C18H20N2O3 B2360904 N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide CAS No. 1448076-56-9

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2360904
CAS No.: 1448076-56-9
M. Wt: 312.369
InChI Key: AXNKIUQXEHTNCE-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is a complex organic compound that features both indole and furan moieties. Indole derivatives are known for their significant biological activities, including antiviral, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The furan ring can be introduced through a subsequent cyclization reaction involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    2,5-dimethylfuran: A simple furan derivative used as a biofuel.

Uniqueness

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is unique due to the combination of indole and furan rings, which imparts distinct chemical reactivity and biological activity .

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-2,5-dimethylfuran-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-11-8-14(12(2)23-11)18(22)19-9-17(21)15-10-20(3)16-7-5-4-6-13(15)16/h4-8,10,17,21H,9H2,1-3H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNKIUQXEHTNCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC(C2=CN(C3=CC=CC=C32)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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